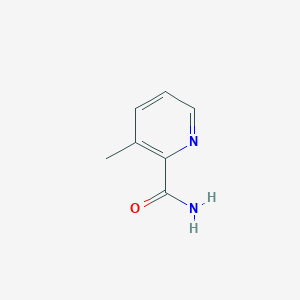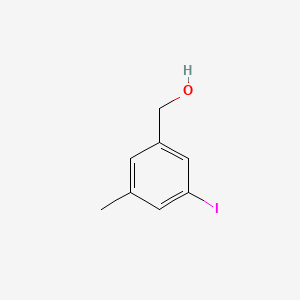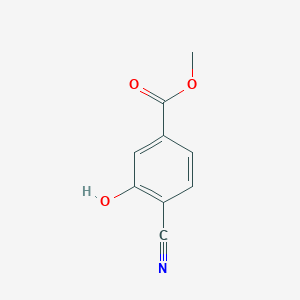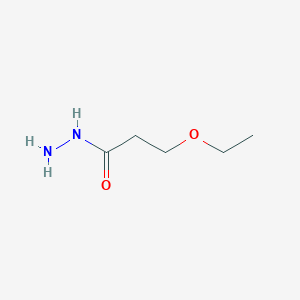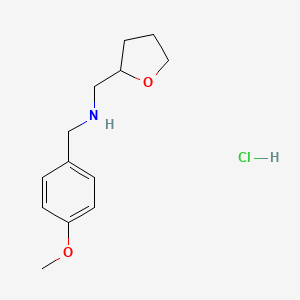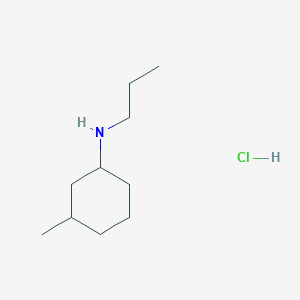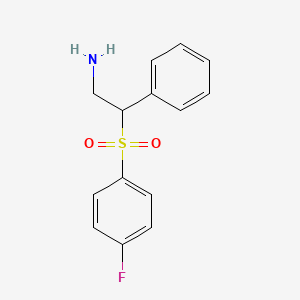
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, also known as 4-chloro-3-methoxymethylpyrazole (CMP), is a synthetic compound that has recently been studied for its potential applications in scientific research. CMP is a small, hydrophobic molecule that is capable of crossing the blood-brain barrier, making it an attractive candidate for drug delivery. CMP has been studied for its ability to act as a modulator of neurotransmitter release, as well as for its potential to act as a ligand for various receptors.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Nitrosopyrazole Derivatives : This compound has been used in the synthesis of nitrosopyrazole derivatives, showcasing its potential in forming new substituted nitrosopyrazoles. The structural integrity of these compounds is validated using IR, UV, and NMR spectroscopy, highlighting its versatility in chemical synthesis (Diana et al., 2018).
Formation of Antimicrobial and Anticancer Agents : This chemical plays a crucial role in the formation of compounds with significant antimicrobial and anticancer properties. Certain derivatives have shown higher anticancer activity than reference drugs, such as doxorubicin, and exhibit good to excellent antimicrobial activity (Hafez et al., 2016).
Use in Crystallography : The compound's derivatives are used in crystallography for studying conformational differences and molecular interactions. Such studies are essential for understanding the molecular structure and behavior of chemical compounds (Kumarasinghe et al., 2009).
Applications in Corrosion Inhibition and Material Science
Corrosion Protection : Derivatives of this compound are effective in protecting mild steel against corrosion in acidic solutions. Their use as corrosion inhibitors is supported by various methods including gravimetric, electrochemical, and computational approaches (Paul et al., 2020).
Modification of Hydrogels : The compound has been utilized in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. This application is significant in medical contexts, where such modified polymers exhibit enhanced antibacterial and antifungal activities (Aly et al., 2015).
Biological and Pharmaceutical Research
Lung Cancer Cell Inhibition : Derivatives of this compound have shown potential in inhibiting the growth of A549 lung cancer cells. Their action may be associated with modulating autophagy, providing insights into cancer treatment strategies (Zhang et al., 2008).
Molecular Docking and Quantum Chemical Calculations : The compound is used in molecular docking and quantum chemical studies to understand the interactions and stability of bioactive molecules. This aids in predicting the efficacy of new drugs and understanding their molecular behavior (Viji et al., 2020).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLMSGFFDAALU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586486 |
Source


|
| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine | |
CAS RN |
895010-44-3 |
Source


|
| Record name | 4-(4-Chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

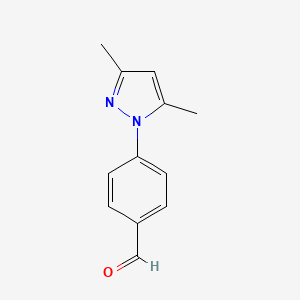
![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
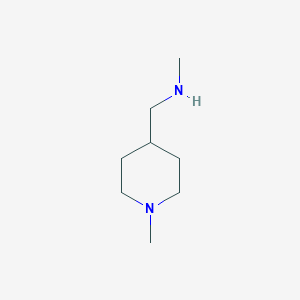
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
